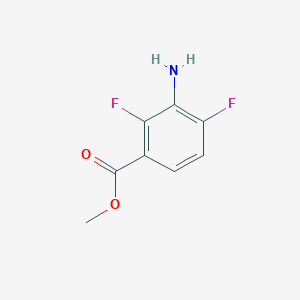

Methyl 3-amino-2,4-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-amino-2,4-difluorobenzoate: is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-amino-2,4-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,4-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2,4-difluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or hydroxyl derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides or sulfonates in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

Substitution Reactions: Various substituted benzoates.

Oxidation Reactions: Nitro or hydroxyl derivatives.

Reduction Reactions: Hydroxylamine derivatives.

Coupling Reactions: Complex aromatic compounds.

Scientific Research Applications

Chemistry: Methyl 3-amino-2,4-difluorobenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy for probing biological systems.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,4-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

- Methyl 2-amino-3,4-difluorobenzoate

- Methyl 2-amino-4,5-difluorobenzoate

- Methyl 2,4-difluorobenzoate

Comparison: Methyl 3-amino-2,4-difluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement can influence the compound’s reactivity, stability, and biological activity compared to its analogs. For example, the presence of the amino group at position 3 can enhance nucleophilicity, while the fluorine atoms at positions 2 and 4 can increase the compound’s resistance to metabolic degradation.

Biological Activity

Methyl 3-amino-2,4-difluorobenzoate is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound has the molecular formula C_8H_8F_2N_O_2 and a molecular weight of approximately 187.15 g/mol. The structural arrangement includes:

- Amino Group : Positioned at the 3rd carbon.

- Fluorine Substituents : Located at the 2nd and 4th positions on the benzene ring.

This specific arrangement enhances its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially modifying their catalytic activity.

- Lipophilicity Enhancement : The fluorine atoms increase the compound's lipophilicity, which may improve its ability to cross cellular membranes and enhance metabolic stability .

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, allowing for further chemical modifications that could enhance biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In studies involving various bacterial strains, it demonstrated significant inhibition, suggesting potential applications in developing new antibiotics or agrochemicals .

Enzyme Inhibition Studies

In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been tested against key enzymes in bacterial metabolism, showcasing promising results in reducing bacterial growth rates.

Case Studies

- Antiparasitic Activity : A study focused on optimizing compounds for antimalarial therapy found that derivatives of this compound exhibited inhibitory effects on Plasmodium falciparum ATPase enzymes. This suggests potential applications in treating malaria .

- Agricultural Applications : Research into its use as a pesticide revealed that this compound effectively controls certain crop pathogens, contributing to yield protection in agricultural settings .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds. The following table summarizes key differences:

| Compound Name | Position of Amino Group | Fluorine Substituents | Biological Activity |

|---|---|---|---|

| This compound | 3 | 2, 4 | Antimicrobial, enzyme inhibition |

| Methyl 2-amino-3,4-difluorobenzoate | 2 | 3, 4 | Moderate antimicrobial activity |

| Methyl 3-amino-2-fluorobenzoate | 3 | 2 | Limited activity |

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

methyl 3-amino-2,4-difluorobenzoate |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3H,11H2,1H3 |

InChI Key |

VTIHWTFSMWQBRK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)N)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.